molecular formula C6H8O2 B14478715 4-Methyl-5-methylideneoxolan-2-one CAS No. 65371-42-8

4-Methyl-5-methylideneoxolan-2-one

Cat. No.: B14478715
CAS No.: 65371-42-8
M. Wt: 112.13 g/mol
InChI Key: PTQPZDQQIOULHC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-methylideneoxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-methyl-5-hydroxy-2-pentenoic acid. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the lactone ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-methylideneoxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone to its corresponding diol.

    Substitution: The methylidene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the methylidene group under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-5-methylideneoxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving lactones.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-5-methylideneoxolan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze the hydrolysis of lactones, leading to the formation of corresponding carboxylic acids. Additionally, its reactivity with nucleophiles allows it to participate in various biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    γ-Butyrolactone (GBL): A structurally similar lactone with a four-membered ring.

    δ-Valerolactone: A five-membered lactone similar to 4-Methyl-5-methylideneoxolan-2-one but without the methylidene group.

Uniqueness

This compound is unique due to the presence of both a methyl group and a methylidene group on the lactone ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

65371-42-8

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

4-methyl-5-methylideneoxolan-2-one

InChI

InChI=1S/C6H8O2/c1-4-3-6(7)8-5(4)2/h4H,2-3H2,1H3

InChI Key

PTQPZDQQIOULHC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)OC1=C

Origin of Product

United States

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